1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

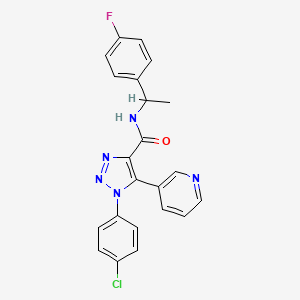

1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring:

- 4-Chlorophenyl at the 1-position, contributing steric bulk and electron-withdrawing effects.

- N-(1-(4-fluorophenyl)ethyl) as the amide substituent, introducing chirality and fluorinated hydrophobicity.

- Pyridin-3-yl at the 5-position, adding aromatic surface area and hydrogen-bond acceptor capacity.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFN5O/c1-14(15-4-8-18(24)9-5-15)26-22(30)20-21(16-3-2-12-25-13-16)29(28-27-20)19-10-6-17(23)7-11-19/h2-14H,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXOWBAVKKXFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, often referred to as L806-5734, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.

The molecular characteristics of L806-5734 are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Weight | 435.89 g/mol |

| Molecular Formula | C23H19ClFN5O |

| LogP | 3.819 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 59.612 Ų |

| InChI Key | DSLGOVRZYOEILT-UHFFFAOYSA-N |

This compound features a triazole ring and a carboxamide functional group, which are known to influence its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the triazole moiety has been linked to the inhibition of cancer cell proliferation. In vitro studies have shown that L806-5734 demonstrates cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In a study evaluating anti-inflammatory activities, L806-5734 was tested on RAW264.7 macrophage cells. The compound was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammation models. This suggests its potential as an anti-inflammatory agent by modulating inflammatory pathways and reducing cytokine production.

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes involved in various biological processes:

- Monoamine Oxidase (MAO) : Preliminary data suggest that L806-5734 may exhibit inhibitory activity against MAO A and B isoforms, which play crucial roles in neurotransmitter metabolism.

- Cholinesterase : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Study 1: Cytotoxicity Assay

A cytotoxicity assay was performed using MTT assays on various cancer cell lines at different concentrations of L806-5734 (0, 1, 5, 10, 20 µg/mL). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µg/mL for breast cancer cells.

Study 2: Anti-inflammatory Activity

In another study involving RAW264.7 cells treated with LPS and subsequently with L806-5734 at concentrations ranging from 0 to 20 µg/mL, a significant reduction in NO production was noted at concentrations above 10 µg/mL. This supports the compound's role in mitigating inflammatory responses.

Comparison with Similar Compounds

Core Structure Variations

Target Compound vs. Pyrazole Analogs

The triazole core in the target compound offers superior hydrogen-bonding interactions and metabolic stability compared to pyrazole derivatives, making it more suitable for prolonged pharmacological activity .

Substituent Effects

Aromatic Substituents

- 4-Chlorophenyl in the target compound improves alignment in hydrophobic binding pockets compared to 3-chlorophenyl analogs .

- Pyridin-3-yl enhances target engagement via hydrogen bonding but may reduce aqueous solubility relative to methyl or trifluoromethyl groups .

Amide Side Chains

Physicochemical and Pharmacokinetic Properties

The pyridin-3-yl group in the target compound may necessitate prodrug strategies to improve solubility, whereas the triazole core enhances metabolic stability relative to pyrazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.